molecular formula C15H22N2O4 B5764643 N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide

N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide

Cat. No. B5764643
M. Wt: 294.35 g/mol
InChI Key: RWKFXXGWLPUKLA-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide, also known as DOM or STP, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned American chemist and pharmacologist. The drug gained popularity in the 1970s as a recreational drug due to its potent psychedelic effects. However, in recent years, DOM has garnered interest in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide acts as a partial agonist at the 5-HT2A receptor, which leads to increased activity of the receptor. This increased activity is thought to be responsible for the psychedelic effects of the drug, including altered perception, mood, and cognition. Additionally, N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on neurotransmitter release, the drug has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to affect the immune system and can lead to changes in cytokine levels.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. However, the drug is also associated with several limitations, including its potential for toxicity and the need for specialized equipment and facilities for handling and administering the drug.

Future Directions

There are several future directions for research on N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide. One area of interest is the potential therapeutic applications of the drug for psychiatric disorders such as depression and anxiety. Additionally, research is needed to better understand the biochemical and physiological effects of the drug and its potential for toxicity. Finally, there is a need for the development of new and more selective compounds that target the 5-HT2A receptor for potential therapeutic use.

Synthesis Methods

The synthesis of N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide involves several steps, starting from the precursor compound, 3,4,5-trimethoxyphenylacetone. The precursor is reacted with nitroethane to yield the intermediate compound, 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves acylation of the amine with 3-(4-morpholinyl)propanoyl chloride to yield N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has been studied for its potential therapeutic applications in various areas, including neuroscience and psychiatry. Research has shown that N-(3,5-dimethoxyphenyl)-3-(4-morpholinyl)propanamide has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor has been implicated in several psychiatric disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-19-13-9-12(10-14(11-13)20-2)16-15(18)3-4-17-5-7-21-8-6-17/h9-11H,3-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKFXXGWLPUKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,5-Dimethoxy-phenyl)-3-morpholin-4-yl-propionamide

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